3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine
Overview
Description
3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a 2,4-dimethyl-1,3-thiazol-5-yl group and a chlorine atom at the 3-position.
Mechanism of Action
Target of Action
coli . They also interact with topoisomerase II , and have shown antipromastigote activity .
Mode of Action
Similar compounds have been found to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to have a desirable fitting pattern in the lmptr1 pocket (active site), which is characterized by lower binding free energy .
Result of Action
Similar compounds have been found to cause dna double-strand breaks, a g2 stop, and ultimately, cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the condensation of 2,4-dimethylthiazole with appropriate halides under specific reaction conditions. The reaction may require the use of catalysts and solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production also emphasizes the need for stringent quality control to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activity, including antimicrobial and antifungal properties. It can be used in the development of new drugs and biologically active agents.
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They may be used in the treatment of various diseases, including infections and inflammatory conditions.
Industry: In the industry, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it a valuable component in various industrial applications.
Comparison with Similar Compounds
3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine is structurally similar to other thiazole derivatives, such as 2,4-dimethylthiazole and 3-chloropyridazine.
These compounds share common features, such as the presence of a thiazole ring and halogen substituents.
Uniqueness: What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
5-(6-chloropyridazin-3-yl)-2,4-dimethyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S/c1-5-9(14-6(2)11-5)7-3-4-8(10)13-12-7/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEASRKROYFFDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101241086 | |
Record name | 3-Chloro-6-(2,4-dimethyl-5-thiazolyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101241086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105195-25-2 | |
Record name | 3-Chloro-6-(2,4-dimethyl-5-thiazolyl)pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105195-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-6-(2,4-dimethyl-5-thiazolyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101241086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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